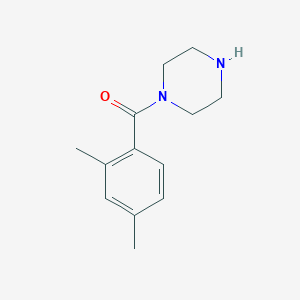
1-(2,4-Dimethylbenzoyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,4-Dimethylphenyl)(piperazin-1-yl)methanone is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a 2,4-dimethylphenyl group attached to a piperazine ring through a methanone linkage.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-dimethylphenyl)(piperazin-1-yl)methanone typically involves the reaction of 2,4-dimethylbenzoyl chloride with piperazine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for (2,4-dimethylphenyl)(piperazin-1-yl)methanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
(2,4-Dimethylphenyl)(piperazin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted piperazine derivatives with various functional groups.
科学研究应用
(2,4-Dimethylphenyl)(piperazin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of (2,4-dimethylphenyl)(piperazin-1-yl)methanone involves its interaction with specific molecular targets. For instance, it has been identified as a reversible inhibitor of monoacylglycerol lipase (MAGL), an enzyme involved in the degradation of endocannabinoids . By inhibiting MAGL, the compound can modulate the endocannabinoid system, which plays a role in various physiological processes, including pain, inflammation, and cancer progression.
相似化合物的比较
Similar Compounds
(2-Methoxyphenyl)(piperazin-1-yl)methanone: Similar structure with a methoxy group instead of dimethyl groups.
(2-Chlorophenyl)(piperazin-1-yl)methanone: Contains a chlorine atom instead of dimethyl groups.
(4-Methylphenyl)(piperazin-1-yl)methanone: Has a single methyl group instead of two.
Uniqueness
(2,4-Dimethylphenyl)(piperazin-1-yl)methanone is unique due to the presence of two methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The dimethyl substitution can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with molecular targets.
生物活性
1-(2,4-Dimethylbenzoyl)piperazine is a piperazine derivative known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of oncology and neurology. Its structure features a piperazine ring linked to a 2,4-dimethylphenyl group through a methanone linkage, which may influence its pharmacological properties.
- Molecular Formula : C13H18N2O
- Molecular Weight : 218.29 g/mol
- IUPAC Name : (2,4-dimethylphenyl)-piperazin-1-ylmethanone
- Canonical SMILES : CC1=CC(=C(C=C1)C(=O)N2CCNCC2)C
The biological activity of this compound is largely attributed to its interaction with specific molecular targets. Notably, it acts as a reversible inhibitor of monoacylglycerol lipase (MAGL), an enzyme involved in the degradation of endocannabinoids. This inhibition can lead to increased levels of endocannabinoids, which are implicated in various physiological processes including pain modulation and neuroprotection.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. It has been tested against various bacterial strains and demonstrated significant efficacy, making it a candidate for further exploration in antimicrobial drug development.
Anticancer Potential
The compound has shown promise in cancer research. Studies involving derivatives of piperazine have revealed their ability to interfere with tubulin polymerization, which is crucial for cancer cell division. For instance, certain piperazine derivatives have been reported to exhibit lower IC50 values against glioblastoma (U-87 MG) and breast cancer (MDA-MB-231) cell lines compared to standard treatments like albendazole .
| Compound | Cell Line | IC50 (μM) | Efficacy (%) |
|---|---|---|---|
| 7c | U-87 MG | < 0.249 | 92.7 |
| 7b | MDA-MB-231 | < 0.125 | Significant reduction in migration |
| ABZ | Various | > 0.5 | Control |
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has been studied for anti-inflammatory effects. The compound's ability to modulate inflammatory pathways may offer therapeutic benefits in conditions characterized by chronic inflammation.
Case Studies
Several studies have highlighted the biological activity of related piperazine compounds:
- Benzimidazole Derivatives : Research on benzimidazole compounds with piperazine fragments indicated significant anthelmintic and anticancer activities. For example, compound 7c showed a remarkable reduction in parasite activity and cytotoxicity against cancer cell lines .
- Tyrosinase Inhibitors : Investigations into piperazine derivatives as tyrosinase inhibitors have revealed that modifications can enhance their inhibitory potency against enzymes involved in melanin production, thereby suggesting potential applications in skin-related disorders .
属性
分子式 |
C13H18N2O |
|---|---|
分子量 |
218.29 g/mol |
IUPAC 名称 |
(2,4-dimethylphenyl)-piperazin-1-ylmethanone |
InChI |
InChI=1S/C13H18N2O/c1-10-3-4-12(11(2)9-10)13(16)15-7-5-14-6-8-15/h3-4,9,14H,5-8H2,1-2H3 |
InChI 键 |
RTJBGSZAHQAEBK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)C(=O)N2CCNCC2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















